![molecular formula C18H12BrN3O2 B2938288 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1260748-50-2](/img/structure/B2938288.png)
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
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Description
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic routes and characterized oxadiazole derivatives, highlighting their potential in biological applications. For instance, Sirgamalla and Boda (2019) synthesized a new series of 1,3,4-oxadiazole derivatives, evaluating their antibacterial and antifungal activities, indicating the significance of these compounds in developing antimicrobial agents (Sirgamalla & Boda, 2019). Similarly, Gul et al. (2017) prepared oxadiazole compounds showing antimicrobial and hemolytic activity, underscoring the therapeutic potential of these molecules (Gul et al., 2017).
Biological Applications
The exploration of oxadiazole derivatives extends into anticancer research, where Fang et al. (2016) reported on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016). This research signifies the compound's applicability in designing new anticancer agents.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant capacities of oxadiazole and quinoline derivatives have been rigorously investigated. Naik et al. (2014) synthesized derivatives showing significant in-vitro antioxidant and antibacterial activities, highlighting the role of halo-substituted quinoline moieties in enhancing biological activity (Naik, Patil, & Satyanarayan, 2014).
Molecular Interactions and Physical Properties
The study of molecular interactions and physical properties of oxadiazole derivatives provides insight into their solubility, stability, and reactivity. Godhani et al. (2013) analyzed the thermo-physical properties of an oxadiazole derivative, elucidating the compound's behavior in different solvents and temperatures, which is crucial for pharmaceutical formulation development (Godhani et al., 2013).
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGGHZRFIWISQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one |
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